4,5-Dipropyl-1H-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
24363-69-7 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
4,5-dipropyl-1H-imidazole |
InChI |
InChI=1S/C9H16N2/c1-3-5-8-9(6-4-2)11-7-10-8/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
NYBUEQZKBJIDFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=CN1)CCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,5 Dipropyl 1h Imidazole and Analogous Structures
Strategic Disconnections and Retrosynthetic Analysis for 4,5-Disubstituted Imidazoles
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For 4,5-disubstituted imidazoles, several strategic disconnections can be envisioned, leading to a variety of synthetic approaches. These strategies often involve the formation of the imidazole (B134444) ring from acyclic precursors through multicomponent reactions, cyclizations, and cycloadditions.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like 4,5-disubstituted imidazoles in a single step from three or more starting materials. rsc.orgresearchgate.netacs.org A common MCR for imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine or ammonia (B1221849) source. cas.cnrsc.org This approach is highly versatile, allowing for the introduction of various substituents at the 2, 4, and 5 positions of the imidazole ring. For the synthesis of 4,5-dipropyl-1H-imidazole, octan-4,5-dione would serve as the 1,2-dicarbonyl precursor.
The use of catalysts, such as fluoroboric acid-derived systems, can significantly influence the selectivity and efficiency of these MCRs, controlling the competitive formation of tri- and tetrasubstituted imidazoles. rsc.org
Cyclization Reactions with Diverse Precursors
The construction of the imidazole ring can be achieved through the cyclization of various open-chain precursors. This approach offers multiple pathways to 4,5-disubstituted imidazoles by varying the nature of the starting materials.
1,2-Diketones and α-Keto-aldehydes: A well-established method involves the condensation of 1,2-diketones with aldehydes and ammonium (B1175870) acetate (B1210297). organic-chemistry.orgnih.gov Specifically for this compound, the reaction would utilize octan-4,5-dione. A solventless microwave-assisted method using urotropine as a formaldehyde (B43269) source in the presence of ammonium acetate provides a fast and efficient synthesis of 4,5-disubstituted imidazoles from 1,2-diketones. organic-chemistry.org α-Keto-aldehydes can also be employed in similar condensation reactions to yield the desired imidazole core. rsc.org
Amidoximes: Amidoximes are versatile precursors for imidazole synthesis. nih.govhud.ac.uk They can react with activated alkynes in a process that involves the intramolecular addition of the amidoxime (B1450833) to the alkyne, followed by a thermal rearrangement to form 2,4-disubstituted imidazoles. hud.ac.uk Another approach involves the base-promoted annulation of amidoximes with alkynes, offering a transition-metal-free route to substituted imidazoles. nih.gov
Chalcones: Chalcones, which are α,β-unsaturated ketones, can serve as precursors for substituted imidazoles. acs.orgresearchgate.netnativesciencereport.orgacs.org For instance, a copper-catalyzed reaction involving the C-C bond cleavage of chalcones and their reaction with benzylamines can produce 1,2,4-trisubstituted imidazoles. acs.org
Cycloaddition Reactions
Cycloaddition reactions, particularly [3+2] cycloadditions, provide a powerful and regioselective method for constructing the imidazole ring. acs.orgorganic-chemistry.orgthieme-connect.com These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered imidazole ring.
One example is the reaction of an azomethine ylide precursor with a nitrile in the presence of a catalytic amount of trifluoroacetic acid (TFA), which initially forms an imidazoline (B1206853) that can be subsequently oxidized to the corresponding imidazole. thieme-connect.com Another approach utilizes a copper-catalyzed [3+2] cycloaddition, which offers high regioselectivity. acs.orgorganic-chemistry.org
Catalytic Systems in the Synthesis of 4,5-Disubstituted Imidazoles
Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of 4,5-disubstituted imidazoles has benefited significantly from the development of various catalytic systems, particularly those based on transition metals.
Transition Metal-Catalyzed Protocols
Transition metal catalysts have been widely employed to facilitate the formation of C-C and C-N bonds, which are key steps in the synthesis of imidazole derivatives. cas.cnnih.gov Palladium nih.govbohrium.com and ruthenium rsc.org catalysts, for example, have been used in various coupling and condensation reactions to construct the imidazole ring.
A notable advancement in the synthesis of disubstituted imidazoles is the use of Nickel(II) catalysts. researchgate.netlookchem.comresearchgate.net A convenient Ni(II)-catalyzed cascade reaction has been developed for the direct synthesis of 2,4-disubstituted imidazoles. researchgate.netlookchem.comresearchgate.net This method involves the coupling of amido-nitriles with various partners, demonstrating good functional group tolerance. researchgate.net The reaction proceeds through a cascade of C-C and C-N bond formations, offering an efficient route to a variety of substituted imidazoles. researchgate.netlookchem.com This protocol is particularly valuable for its ability to tolerate various aryl and aliphatic substitutions, making it a versatile tool for the synthesis of a library of imidazole derivatives. researchgate.net
Copper-Catalyzed Transformations (e.g., NHC-copper-catalyzed reactions)
Copper catalysis is a cornerstone of modern imidazole synthesis, offering a cost-effective and environmentally benign alternative to more precious metals. nih.gov A notable advancement is the use of N-heterocyclic carbene (NHC)-copper complexes. These catalysts have demonstrated high efficacy in various coupling reactions leading to imidazole derivatives. For instance, an NHC-copper-catalyzed isocyanide insertion into an alcohol can form an N-arylformimidate intermediate, which then undergoes a base-promoted cycloaddition with a benzyl (B1604629) isocyanide derivative to yield 1,4-diaryl-1H-imidazoles. organic-chemistry.org
Furthermore, copper-catalyzed N-arylation of imidazoles with aryl halides is a well-established method for functionalizing the imidazole core. nih.gov Ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) can enhance the efficiency of this transformation, even under mild conditions. nih.gov A concise route to highly substituted imidazoles has been developed via a copper-mediated oxidative C-H functionalization, highlighting the versatility of copper in forging multiple C-N bonds in a single operation. nih.gov These methods, while not explicitly forming this compound, are readily adaptable for the synthesis of analogous 4,5-dialkyl or -diaryl imidazoles by selecting the appropriate starting materials.
Table 1: Examples of Copper-Catalyzed Imidazole Synthesis
| Catalyst System | Reactants | Product Type | Key Features |
| NHC-Copper | Isocyanide, Alcohol, Benzyl isocyanide | 1,4-Diaryl-1H-imidazoles | High-yielding, straightforward organic-chemistry.org |
| CuI/4,7-dimethoxy-1,10-phenanthroline | Imidazole, Aryl halide | N-Aryl imidazoles | Mild conditions, good to excellent yields nih.gov |
| Copper-mediated | Benzylamine, β-enamino esters | Highly substituted imidazoles | Oxidative C-H functionalization, readily available starting materials nih.gov |
Iron-Catalyzed Approaches
Iron, being an abundant and non-toxic metal, has emerged as a sustainable catalyst for organic synthesis. In the context of imidazole formation, iron catalysts have been successfully employed in oxidative coupling reactions. A combination of iron(III) chloride (FeCl3) and iodine (I2) can catalyze the aerobic oxidative coupling of amidines and chalcones to produce tetrasubstituted imidazoles with high regioselectivity and in good yields under mild conditions. organic-chemistry.org
Another innovative approach involves the use of a heterogeneous catalyst, FeCl3 supported on silica (B1680970) (FeCl3/SiO2), for the reaction of acetals and benzils with an ammonium source. nih.gov This method proceeds under solvent-free conditions, offering an environmentally friendly pathway to multisubstituted imidazoles. nih.gov The recyclability of the catalyst further enhances its appeal from a green chemistry perspective. nih.gov While these examples focus on aryl-substituted imidazoles, the underlying principles can be extended to the synthesis of this compound by using appropriate aliphatic precursors.
Table 2: Iron-Catalyzed Synthesis of Imidazole Derivatives
| Catalyst System | Reactants | Product Type | Key Features |
| FeCl3/I2 | Amidines, Chalcones | Tetrasubstituted imidazoles | Aerobic oxidation, high regioselectivity organic-chemistry.org |
| FeCl3/SiO2 | Acetals, Benzils, Ammonium acetate/amines | Multisubstituted imidazoles | Heterogeneous catalysis, solvent-free, recyclable catalyst nih.gov |
Ruthenium-Catalyzed Borrowing Hydrogen Processes
Ruthenium catalysts are highly effective in "borrowing hydrogen" or "hydrogen autotransfer" reactions, which provide an atom-economical and environmentally benign method for C-N bond formation. nih.govorganic-chemistry.org This methodology involves the temporary removal of hydrogen from a substrate, typically an alcohol, to form a reactive intermediate (an aldehyde), which then participates in a subsequent reaction, followed by the return of the hydrogen. nih.gov
For the synthesis of imidazole analogues, a ruthenium catalyst, such as [Ru(p-cymene)Cl2]2 with a bidentate phosphine (B1218219) ligand, can be employed. nih.govorganic-chemistry.org This system can catalyze the N-alkylation of amines with alcohols. nih.govorganic-chemistry.org A plausible pathway to 4,5-disubstituted imidazoles would involve the condensation of a 1,2-diamine with a suitable diol. The ruthenium catalyst would first oxidize the diol to a 1,2-diketone, which would then condense with the diamine. Subsequent dehydrogenation, potentially also catalyzed by the ruthenium complex, would lead to the aromatic imidazole ring. While direct synthesis of amides from alcohols and amines has been demonstrated with ruthenium N-heterocyclic carbene complexes, the application to imidazole synthesis from diols and diamines represents a logical extension of this powerful methodology. mdpi.comorganic-chemistry.org
Table 3: Ruthenium-Catalyzed Borrowing Hydrogen Reactions for Amine Alkylation
| Catalyst System | Reactant Types | Transformation | Key Features |
| [Ru(p-cymene)Cl2]2/dppf or DPEphos | Alcohols, Amines/Sulfonamides | N-alkylation, N-heterocyclization | Atom-economical, water as byproduct nih.govorganic-chemistry.org |
| [RuCl2(IiPr)(p-cymene)]/phosphine | Primary alcohols, Primary alkylamines | Secondary amide synthesis | Liberation of dihydrogen mdpi.com |
Palladium-Catalyzed Reactions (e.g., Pd-PEPPSI complexes)
Palladium catalysis is a powerful tool for the synthesis and functionalization of heterocyclic compounds, including imidazoles. A direct route to 4,5-disubstituted imidazoles involves the palladium-catalyzed double coupling of 4,5-diiodoimidazoles with terminal alkynes, yielding 4,5-dialkynylimidazoles. nih.gov This method allows for the introduction of diverse alkynyl groups at the 4 and 5 positions of the imidazole ring.
The development of robust and air-stable palladium catalysts has been a significant advancement. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which are palladium-N-heterocyclic carbene complexes, have shown exceptional activity in a variety of cross-coupling reactions. researchgate.net For instance, Pd-PEPPSI complexes have been utilized in the synthesis of unsymmetrical 4,5-disubstituted imidazolium (B1220033) salts, which are precursors to NHC ligands. These catalysts are also effective in the Suzuki-Miyaura reaction for the synthesis of 4(5)-aryl-1H-imidazoles from 4(5)-bromo-1H-imidazole and arylboronic acids. Furthermore, palladium catalysis enables the direct C-2 arylation of N-unprotected 4(5)-aryl-1H-imidazoles, providing a route to 2,4(5)-diaryl-1H-imidazoles.
Table 4: Palladium-Catalyzed Synthesis and Functionalization of Imidazoles
| Catalyst System | Reactants | Product Type | Key Features |
| Palladium catalyst | 4,5-Diiodoimidazole, Terminal alkynes | 4,5-Dialkynylimidazoles | Double coupling reaction nih.gov |
| Pd-PEPPSI complexes | Diketone derivatives, Arylamines, Alkylamines | Unsymmetrical 4,5-disubstituted imidazolium salts | Multicomponent reaction |
| PdCl2(dppf) | 4(5)-Bromo-1H-imidazole, Arylboronic acids | 4(5)-Aryl-1H-imidazoles | Suzuki-Miyaura reaction |
| Pd(OAc)2/CuI | 4(5)-Aryl-1H-imidazole, Aryl halides | 2,4(5)-Diaryl-1H-imidazoles | Direct C-2 arylation |
Gold-Catalyzed [3+2] Additions
Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems through unique reactivity patterns. Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes towards nucleophilic attack. This property has been exploited in formal [3+2] cycloaddition reactions to construct imidazole-containing fused heterocycles.
In a typical reaction, a gold catalyst activates an electron-rich alkyne, which then undergoes a regioselective addition with a 1,3-dipole equivalent, such as a pyridinium (B92312) N-(heteroaryl)aminide. This convergent approach provides access to a variety of imidazo-fused heteroaromatics, including imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. While these examples lead to fused systems, the fundamental principle of gold-catalyzed alkyne activation and subsequent cyclization can be adapted for the synthesis of non-fused, highly substituted imidazoles. For instance, a gold-catalyzed [3+2] annulation of ynamides with 1,2,4-oxadiazoles has been reported to produce fully substituted 4-aminoimidazoles. organic-chemistry.org
Table 5: Gold-Catalyzed [3+2] Cycloaddition for Imidazole Synthesis
| Catalyst System | Reactants | Product Type | Key Features |
| Gold(I) catalyst | Pyridinium N-(heteroaryl)aminide, Electron-rich alkyne | Imidazo-fused heteroaromatics | Formal [3+2] cycloaddition, regioselective |
| Gold catalyst | Ynamide, 1,2,4-Oxadiazole | 4-Aminoimidazoles | Atom-economical, fully substituted products organic-chemistry.org |
Organocatalysis and Metal-Free Methodologies
The development of metal-free synthetic routes is a major goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. Several organocatalytic and metal-free methods have been successfully applied to the synthesis of imidazoles.
A straightforward, transition-metal-free approach involves the base-promoted deaminative coupling of benzylamines with nitriles, leading to the one-step synthesis of 2,4,5-trisubstituted imidazoles with the liberation of ammonia. mdpi.com This method provides a practical strategy for constructing the imidazole core from readily available starting materials. mdpi.com
Acid-promoted multicomponent reactions also offer an efficient metal-free route to imidazole derivatives. organic-chemistry.org For example, the reaction of an internal alkyne, an aldehyde, and an aniline (B41778) in the presence of pivalic acid can generate tri- and tetrasubstituted imidazoles in good to excellent yields. organic-chemistry.org Another metal-free, one-pot method for the synthesis of tetrasubstituted imidazoles involves the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin (B196080), using a catalytic amount of acetic acid under aerobic conditions. This reaction proceeds via the functionalization of the N-α-C(sp3)–H bond of the arylmethylamine.
Table 6: Organocatalysis and Metal-Free Methodologies for Imidazole Synthesis
| Reaction Type | Reactants | Product Type | Key Features |
| Base-promoted deaminative coupling | Benzylamines, Nitriles | 2,4,5-Trisubstituted imidazoles | Metal-free, one-step synthesis mdpi.com |
| Acid-promoted multicomponent reaction | Internal alkyne, Aldehyde, Aniline | Tri- and tetrasubstituted imidazoles | Metal-free, high structural diversity organic-chemistry.org |
| Acetic acid-catalyzed one-pot reaction | Arylmethylamines, 1,2-Dicarbonyls/Benzoin | Tetrasubstituted imidazoles | Metal-free, aerobic conditions, N-α-C(sp3)–H bond functionalization |
Application of Heterogeneous Catalysts and Nanocomposites
Heterogeneous catalysts and nanocomposites have gained significant attention in organic synthesis due to their ease of separation from the reaction mixture, recyclability, and often enhanced stability and activity. These advantages make them particularly suitable for the sustainable production of imidazoles.
A variety of heterogeneous catalysts have been employed for the synthesis of substituted imidazoles. For example, the metal-organic framework (MOF) MIL-101(Cr) has been shown to be an efficient heterogeneous catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-diketone, an aldehyde, and ammonium acetate under solvent-free conditions. organic-chemistry.org The catalyst can be easily recovered and reused multiple times with only a slight decrease in its catalytic activity. organic-chemistry.org
Zeolites, such as ZSM-11, also serve as effective and reusable heterogeneous catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. The reaction is typically carried out under solvent-free conditions at elevated temperatures, and the catalyst can be recycled for several runs without a significant loss of performance. Nanocomposites, such as Fe3O4@chitosan, have also been developed as reusable heterogeneous catalysts for the synthesis of 2,4,5-trisubstituted imidazoles in ethanol (B145695) under reflux conditions. The magnetic nature of the Fe3O4 core allows for easy separation of the catalyst from the reaction mixture using an external magnet.
Table 7: Heterogeneous Catalysts and Nanocomposites for Imidazole Synthesis
| Catalyst | Reactants | Product Type | Key Features |
| MIL-101(Cr) | 1,2-Diketone, Aldehyde, Ammonium acetate | 2,4,5-Trisubstituted imidazoles | Heterogeneous MOF catalyst, solvent-free, recyclable organic-chemistry.org |
| ZSM-11 Zeolite | Benzil, Aldehyde, Aniline, Ammonium acetate | 1,2,4,5-Tetrasubstituted imidazoles | Heterogeneous zeolite catalyst, solvent-free, reusable |
| Fe3O4@chitosan | 1,2-Diketone, Aldehyde, Ammonium acetate | 2,4,5-Trisubstituted imidazoles | Magnetic nanocomposite catalyst, recyclable |
Modern Reaction Conditions and Techniques for Enhanced Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of imidazole synthesis, microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.
A notable example is the one-pot, multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. nih.gov This method utilizes a reaction between a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium acetate. nih.gov The use of microwave energy in conjunction with a catalyst such as p-toluenesulfonic acid in a green solvent like ethanol has been shown to be highly effective. nih.gov This approach is applicable to a variety of primary amines, including those with both electron-donating and electron-withdrawing groups. nih.gov For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved with yields ranging from 46% to 80% for different aromatic and aliphatic derivatives. nih.gov
Another efficient microwave-assisted protocol involves the condensation of 1,2-diketones with urotropine in the presence of ammonium acetate under solvent-free conditions. organic-chemistry.org This method is particularly advantageous as it avoids the direct use of formaldehyde and generates the desired 4,5-disubstituted imidazoles in high purity. organic-chemistry.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazoles
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days nih.gov | Minutes nih.govnih.gov |
| Yields | Often moderate | Generally higher nih.gov |
| Energy Efficiency | Lower | Higher |
| Solvent Use | Often requires high-boiling solvents | Can be performed in green solvents or solvent-free nih.govorganic-chemistry.org |
Solvent-free or solid-state synthesis offers a greener alternative to traditional solution-phase chemistry by minimizing or eliminating the use of volatile organic solvents. These reactions are often facilitated by grinding the reactants together or by using a minimal amount of a liquid reagent to form a paste.
A prime example is the synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine with ammonium acetate. organic-chemistry.org This reaction proceeds efficiently in a paste-like medium with a small amount of acetic acid under microwave irradiation, leading to the formation of catalytic hot spots that drive the reaction. organic-chemistry.org This method has been successfully applied to produce a variety of 4,5-disubstituted imidazoles with high yields. organic-chemistry.org
Similarly, the synthesis of 2-substituted-4,5-diarylimidazoles can be achieved from benzoin carboxylates using solid supports like alumina (B75360) (Al2O3) under solvent-free and microwave-assisted conditions. sioc-journal.cn This approach boasts several advantages, including mild reaction conditions, short reaction times, and the absence of organic solvents. sioc-journal.cn
The use of a reusable catalyst, such as ZSM-11 zeolite, has also been demonstrated for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov This protocol offers excellent yields, short reaction times, and a clean reaction profile, with the catalyst being recyclable for multiple runs without significant loss of activity. nih.gov
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents in organic synthesis due to their negligible vapor pressure, high thermal stability, and recyclability. organic-chemistry.orgrsc.org
In the synthesis of imidazoles, ionic liquids can act as both the solvent and a catalyst. For example, a dicationic magnetic room temperature ionic liquid has been employed as a highly efficient and reusable catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles from benzil, an aromatic aldehyde, and ammonium acetate. oiccpress.com The magnetic nature of the catalyst allows for easy separation and reuse. oiccpress.com
Another approach involves the use of a secondary amine-based ionic liquid in conjunction with a defective Keggin heteropoly acid for the solvent-free, one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles. scirp.org This method also allows for the use of urea (B33335) as an alternative nitrogen source to ammonium acetate. scirp.org The Van Leusen synthesis of 4,5-disubstituted oxazoles, a related heterocyclic system, has also been successfully adapted to a one-pot procedure in ionic liquids, demonstrating the versatility of this medium. organic-chemistry.org
The synthesis of imidazolium ionic liquids themselves has been achieved through a modified Debus-Radziszewski reaction in an on-water, one-pot process, yielding long-chain imidazolium acetates in excellent yields. rsc.org
Table 2: Examples of Ionic Liquids Used in Imidazole Synthesis
| Ionic Liquid Type | Application | Reference |
| Dicationic magnetic room temperature ionic liquid | Catalyst for 2,4,5-trisubstituted imidazole synthesis | oiccpress.com |
| Secondary amine-based ionic liquid | Catalyst for 1,2,4,5-tetrasubstituted imidazole synthesis | scirp.org |
| [bmim]Br, [bmim][BF4], [bmim][PF6] | Solvents for Van Leusen oxazole (B20620) synthesis | organic-chemistry.org |
| Imidazolium acetates | Synthesized via modified Debus-Radziszewski reaction | rsc.org |
Electrochemical synthesis represents a sustainable and environmentally friendly approach to organic reactions, as it often avoids the need for chemical oxidants and can be performed under mild conditions. rsc.orgacs.org
The synthesis of various substituted imidazoles has been achieved through electrochemical-oxidation-induced intramolecular annulation. nih.gov This method involves a tandem Michael addition/azide/cycloamine reaction in an undivided electrolytic cell, avoiding the use of transition metal catalysts and peroxide reagents. rsc.orgnih.gov
Another electrochemical strategy involves the oxidative tandem cyclization of aryl ketones and benzylamines to produce 1,2,4-trisubstituted-(1H)-imidazoles in very good yields under metal- and oxidant-free conditions. organic-chemistry.org This direct C-N bond formation strategy exhibits a broad functional group tolerance. organic-chemistry.org
Furthermore, 1,2-disubstituted benzimidazoles have been synthesized via electrochemical oxidative dehydrogenation C–N bond formation. acs.org This protocol offers moderate to good yields and a wide substrate scope without the need for metal catalysts or stoichiometric oxidants. acs.org An efficient electrochemical dual C(sp3)–H amination has also been developed for the switchable synthesis of imidazo-fused quinazolinones under metal-free and chemical oxidant-free conditions. rsc.org
Regioselective Synthesis Strategies for 4,5-Substituted Imidazoles
Regioselectivity, the control of the position of substitution, is a critical aspect of synthesizing specifically functionalized imidazoles. Achieving regioselectivity in the synthesis of 4,5-substituted imidazoles can be challenging, but several strategies have been developed.
One approach involves the use of a triphenylmethyl (trityl) protecting group on the nitrogen of imidazole-4,5-dicarboxylic acid esters. researchgate.net This protecting group deactivates the adjacent functional group, allowing for selective reactions to occur at the other position. researchgate.net For example, treatment of dimethyl 1-triphenylmethylimidazole-4,5-dicarboxylate with hydrazine (B178648) or methylamine (B109427) results in selective reaction at the C4-ester, leaving the C5-ester intact. researchgate.net Similarly, selective reduction of the C5-ester can be achieved with lithium borohydride. cdnsciencepub.com
Another strategy for the regioselective synthesis of 1,4-disubstituted imidazoles involves a sequence of a double aminomethylenation of a glycine (B1666218) derivative, followed by a transamination/cyclization with an amine nucleophile. rsc.org This method provides the desired 1,4-disubstituted products with complete regioselectivity and is tolerant of a wide range of steric and electronic variations on the amine component. rsc.org
The Van Leusen imidazole synthesis, which typically yields 1,5-disubstituted imidazoles, can also be controlled to produce other isomers depending on the reaction conditions and substrates. wikipedia.org
Functional Group Tolerance and Substrate Scope in Propylimidazole Synthesis
The applicability of a synthetic method is greatly enhanced if it tolerates a wide range of functional groups and can be applied to a diverse set of substrates. Modern synthetic methodologies for imidazoles, including those that could be adapted for this compound, often exhibit good functional group tolerance.
For instance, a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines for the synthesis of multisubstituted imidazoles shows high functional group tolerance. organic-chemistry.org Similarly, a copper-catalyzed cross-coupling reaction for the synthesis of N-alkynylheteroarenes, including imidazoles, tolerates numerous functional groups. organic-chemistry.org
The electrochemical oxidative tandem cyclization of aryl ketones and benzylamines to form 1,2,4-trisubstituted imidazoles also demonstrates a broad functional group tolerance. organic-chemistry.org A one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles using a nanostructured molten salt as a catalyst is effective for a variety of aldehydes and amine derivatives. rsc.org
A one-pot approach for the synthesis of 2,4(5)-disubstituted imidazoles based on ketone oxidation followed by imidazole condensation with aldehydes has been shown to be effective for a wide range of ketones and aldehydes, affording a diverse library of imidazoles. nih.gov This method was further extended to the synthesis of trisubstituted imidazoles via subsequent bromination and Suzuki coupling, highlighting its modularity and broad substrate scope. nih.gov
Mechanistic Investigations of Reactions Involving 4,5 Dipropyl 1h Imidazole and Its Precursors
Reaction Pathway Elucidation and Proposed Mechanisms
The synthesis of 4,5-disubstituted imidazoles, such as 4,5-dipropyl-1H-imidazole, is often achieved through the Debus-Radziszewski imidazole (B134444) synthesis. wikipedia.orgirjmets.com This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgirjmets.com For the synthesis of this compound, the precursors would be 4,5-octanedione (B1595355) (a 1,2-dicarbonyl), an appropriate aldehyde, and ammonia.
The proposed mechanism for the Debus-Radziszewski synthesis, while not definitively certain, is generally considered to occur in two primary stages. wikipedia.orgscribd.com
Stage 1: Formation of a Diimine Intermediate In the initial step, the 1,2-dicarbonyl compound (4,5-octanedione) reacts with two equivalents of ammonia. The ammonia molecules condense with the two carbonyl groups of the dione (B5365651) to form a diimine intermediate. wikipedia.orgscribd.com
Stage 2: Condensation and Cyclization The second stage involves the condensation of the diimine intermediate with an aldehyde. wikipedia.orgscribd.com This is followed by a cyclization and subsequent dehydration (aromatization) to form the final imidazole ring structure. nih.gov
While this two-step pathway is widely accepted, it is important to note that the precise sequence of events and the nature of all intermediates can be complex and may vary depending on the specific reactants and conditions. scribd.com Some studies also suggest the possibility of oxazole (B20620) by-products forming from this multicomponent condensation. scribd.com
Recent advancements have utilized the Debus-Radziszewski reaction for the synthesis of various imidazole-containing polymers and ionic liquids, highlighting its versatility. researchgate.netrsc.orgresearchgate.net
Identification and Characterization of Reaction Intermediates
The primary intermediate in the Debus-Radziszewski synthesis is the α-diimine formed from the condensation of the 1,2-dicarbonyl compound and ammonia. wikipedia.orgscribd.com The characterization of these intermediates is often challenging due to their transient nature. However, computational studies and mechanistic investigations of related reactions provide insight into their structure and role.
For instance, density functional theory (DFT) calculations on the formation of imidazole from glyoxal (B1671930) and methylamine (B109427) have supported the role of a diimine species as a key intermediate. researchgate.net These studies suggest that under acidic conditions, the diimine can act as a nucleophile, attacking an aldehyde to form an acyclic enol intermediate which then undergoes ring closure to form the imidazole. researchgate.net
In some related synthetic pathways for functionalized imidazoles, other intermediates such as tautomeric diazoamidines have been proposed, which can undergo further transformations to yield the imidazole ring. mdpi.com The identification of such intermediates often relies on a combination of spectroscopic methods and trapping experiments.
Role of Catalysts in Directing Reaction Mechanisms
Catalysts play a significant role in the synthesis of imidazoles, often influencing reaction rates and yields. In the context of the Debus-Radziszewski reaction and its variations, both acid and base catalysts, as well as metal-based catalysts, have been employed.
Acid Catalysts: Lewis acids like Fe₃O₄ nanoparticles have been shown to increase the electrophilic character of the aldehyde, facilitating the condensation step. ijprajournal.com Brønsted acids such as lactic acid and silicotungstic acid have also been used effectively. ijprajournal.com For example, studies have shown that the yield of trisubstituted imidazoles can be optimized by adjusting the concentration of silicotungstic acid. ijprajournal.com
Solid Catalysts: Heterogeneous catalysts like Amberlyst A-15 and FeCl₃/SiO₂ offer advantages such as being environmentally friendly, reusable, and allowing for simpler product purification. ijprajournal.comresearchgate.net
Metal Catalysts: Nickel-based catalysts have demonstrated remarkable activity, particularly in microwave-assisted syntheses, where the catalyst can be separated and reused after activation. ijprajournal.com
The choice of catalyst can direct the reaction towards the desired imidazole product and minimize the formation of by-products.
Advanced Studies on Tautomerism in 1H-Imidazoles
Tautomerism is a fundamental property of many heterocyclic compounds, including non-symmetrically substituted 1H-imidazoles. This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole ring, leading to an equilibrium between two or more tautomeric forms. mdpi.com
Prototropic Tautomerism Equilibrium in Non-Symmetrically Substituted Imidazoles
In non-symmetrically substituted imidazoles, prototropic tautomerism results in an equilibrium between two distinct tautomers. For example, in a 4(5)-substituted imidazole, the proton can reside on either the N1 or N3 atom, leading to two different, yet rapidly interconverting, structures. mdpi.comacs.org This rapid exchange is often observed on the NMR timescale. nih.gov
The position of this equilibrium is influenced by various factors, including the nature of the substituents, the solvent, and temperature. mdpi.comresearchgate.net While this compound is symmetrically substituted at the C4 and C5 positions, understanding the principles of tautomerism in related non-symmetrical systems is crucial for a comprehensive understanding of imidazole chemistry. Theoretical calculations, such as DFT, are often employed to study the relative stabilities of these tautomers. mdpi.comresearchgate.net
Influence of Substituents on Tautomer Stability and Ratio
The electronic and steric properties of substituents on the imidazole ring have a profound impact on the stability of the different tautomers and thus the position of the tautomeric equilibrium. researchgate.netmdpi.com
Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize a particular tautomer through inductive and resonance effects. For instance, an electron-donating group may favor the tautomer where the proton is on the nitrogen atom further away from the substituent. researchgate.net Conversely, a strong electron-withdrawing group like a nitro group can favor the tautomer where it can exert its full conjugative effect, withdrawing electrons from the imidazole ring. researchgate.net
Steric Effects: Bulky substituents can influence the tautomeric equilibrium by sterically hindering the approach of a proton or solvent molecules to one of the nitrogen atoms. mdpi.com
Hydrogen Bonding: Intramolecular hydrogen bonding can also play a role in stabilizing a particular tautomeric form. nih.gov
The interplay of these factors determines the predominant tautomer in a given system.
Table 1: Calculated Relative Stabilities of Substituted Benzimidazole Tautomers
This table presents data from a theoretical study on substituted 2-hydroxybenzimidazoles, illustrating the influence of substituents on the stability of 1H vs. 3H tautomers. A positive relative stability (RS) indicates that the 3H form is more stable, while a negative value indicates the 1H form is more stable. The data is based on AM1 and PM3 computational methods. researchgate.net
| Substituent (X) | Position | RS (kcal/mol) - AM1 | RS (kcal/mol) - PM3 | Favored Tautomer |
|---|---|---|---|---|
| -H | - | 0.00 | 0.00 | 1H/3H Equal |
| -CH₃ | 4(7) | 0.27 | 0.49 | 3H |
| -CH₃ | 5(6) | 0.04 | -0.12 | 1H, 3H |
| -NO₂ | 4(7) | 0.69 | -1.15 | 1H, 3H |
| -NO₂ | 5(6) | 0.20 | 0.41 | 3H |
| -Cl | 4(7) | -0.61 | -2.15 | 1H |
| -Cl | 5(6) | 0.26 | 0.45 | 3H |
| -OCH₃ | 4(7) | -2.59 | -2.60 | 1H |
Kinetic and Thermodynamic Aspects of Tautomerization Processes
The interconversion between tautomers is a dynamic process governed by both kinetic and thermodynamic factors. scribd.comresearchgate.net
Thermodynamics: The relative stability of the tautomers, and therefore the equilibrium constant, is a thermodynamic property. tandfonline.com Computational studies can predict the relative Gibbs free energies of the tautomers to determine the most stable form. For example, in the gas phase, the tautomerization of imidazole-4-acetic acid to imidazole-5-acetic acid shows a small energy difference, indicating a delicate equilibrium. nih.govmdpi.com Solvation can significantly affect these relative energies. mdpi.com
Kinetics: The rate of interconversion is determined by the activation energy barrier of the proton transfer. mdpi.com In the gas phase, the direct 1,2-proton shift in imidazoles has a high energy barrier. nih.govmdpi.com However, in the presence of protic solvents like water, the barrier can be significantly lowered through a water-assisted 1,3-proton shift mechanism. nih.govmdpi.com This highlights the crucial role of the environment in facilitating tautomerization.
Broadband dielectric spectroscopy is a powerful technique for studying the kinetics of tautomerism in different phases. tandfonline.com Understanding both the kinetic and thermodynamic aspects is essential for predicting the behavior of tautomeric imidazoles in various chemical and biological systems.
Table 2: Calculated Gas-Phase Energy Barriers for Imidazole-Acetic Acid Tautomerization
This table shows the calculated activation energy barriers for the interconversion between imidazole-4-acetic acid and imidazole-5-acetic acid via a 1,2-proton shift mechanism. The data highlights the high energy barrier for the uncatalyzed reaction in the gas phase. nih.govmdpi.com
| Transition State | Energy Barrier (kcal/mol) | Mechanism Step |
|---|---|---|
| TS1 | 47.67 - 49.92 | Formation of sp³-type intermediate |
| TS2 | 49.55 - 52.69 | Conversion to the other tautomer |
Dynamic Control of Tautomer State
The tautomerism of 4,5-disubstituted-1H-imidazoles, such as this compound, is a fundamental characteristic of the imidazole ring system. This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole core, resulting in two distinct but rapidly interconverting tautomeric forms. In the case of symmetrically substituted imidazoles like this compound, this proton exchange results in two equivalent tautomeric forms. The position of this equilibrium can be influenced by various external factors, and its study provides crucial insights into the molecule's reactivity and intermolecular interactions.
The investigation of such dynamic processes is primarily accomplished through advanced spectroscopic techniques, with dynamic Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. researchgate.net Dynamic NMR allows for the study of chemical species that are in a state of rapid interchange, providing information on the rates of exchange and the thermodynamic parameters of the equilibrium. researchgate.netmdpi.com For imidazole derivatives, the rate of proton exchange between the nitrogen atoms can be fast on the NMR timescale, leading to averaged signals for the symmetric carbons and protons of the imidazole ring. researchgate.net
While specific research on the dynamic control of the tautomer state of this compound is not extensively documented in the reviewed literature, studies on analogous 4,5-disubstituted imidazoles, such as 2-(aryl)-4,5-diphenyl-1H-imidazoles, provide a strong framework for understanding these principles. In these systems, factors like solvent polarity, concentration, and temperature have been shown to influence the tautomeric equilibrium. researchgate.net For instance, the presence of protonated solvents can facilitate the proton transfer, thereby affecting the observed NMR spectra. researchgate.net
In non-symmetrically substituted imidazoles, the two tautomers are non-equivalent, and their relative populations can be determined by analyzing the chemical shifts of the ring carbons, particularly C4 and C5. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to predict the chemical shifts of the individual tautomers and thus quantify their populations under different conditions. nih.gov
The following table presents illustrative data from a dynamic NMR study on a related 4,5-disubstituted imidazole, showcasing the type of information that can be obtained to understand tautomeric control.
Table 1: Illustrative Dynamic NMR Data for a 4,5-Disubstituted Imidazole Analog
Disclaimer: The following data is for an analogous compound, 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone, and is presented to illustrate the principles of dynamic NMR in studying tautomerism due to the lack of specific data for this compound.
| Parameter | Value | Reference |
| Coalescence Temperature (Tc) | 384 ± 1 K | mdpi.com |
| Free-Energy Barrier (ΔG‡) | 81 ± 2 kJ mol-1 | mdpi.com |
This data highlights the energy barrier associated with the interconversion of tautomers, a key parameter in understanding the dynamics of the system.
In-Depth Computational Analysis of this compound Remains Undocumented in Scientific Literature
A thorough investigation into existing scientific and chemical literature reveals a significant gap in the computational and theoretical study of the specific chemical compound This compound . Despite the availability of extensive research on the imidazole scaffold and its various derivatives, particularly those with phenyl substitutions, specific data pertaining to the dipropyl variant as per the requested outline could not be located.
Computational chemistry is a powerful tool for elucidating the properties of molecules. Techniques such as Density Functional Theory (DFT) are routinely used to explore the electronic structure, reactivity, and dynamics of chemical compounds. These studies typically involve a variety of analyses, each providing unique insights into the molecule's behavior.
For many imidazole derivatives, for instance, DFT calculations are employed to understand their fundamental properties. irjweb.com This includes analyzing the electronic structure and the nature of the bonding within the molecule. A key aspect of this is the Frontier Molecular Orbital Theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large gap generally signifies high stability and low reactivity. irjweb.com
Another common computational tool is the mapping of the Molecular Electrostatic Potential (MEP) surface. researchgate.netwolfram.com The MEP map illustrates the three-dimensional charge distribution of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. wolfram.comresearchgate.netmdpi.com
More advanced analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), delve into the topology of the electron density to define chemical bonds and atomic interactions within a molecule. Furthermore, global and local reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. irjweb.com
To understand the dynamic behavior of molecules, researchers often employ Molecular Dynamics (MD) simulations. These simulations model the atomic movements over time, providing insights into the conformational stability and interactions of the molecule, as has been done for various complex imidazole-containing systems. researchgate.net
While these computational methodologies are well-established and have been applied to a wide array of imidazole compounds, including 4,5-diphenyl-1H-imidazole and others, specific published data for this compound is not available in the reviewed literature. researchgate.netnih.govnih.govscirp.orgnih.govnih.gov Consequently, the creation of a scientifically accurate article with detailed research findings and data tables for this particular compound is not possible at this time.
Computational and Theoretical Studies on 4,5 Dipropyl 1h Imidazole
Conformational Analysis and Potential Energy Landscapes
The conformational landscape of 4,5-Dipropyl-1H-imidazole is primarily determined by the orientation of the two propyl groups attached to the imidazole (B134444) ring. Due to the free rotation around the C-C single bonds of the alkyl chains, multiple conformers can exist. Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and mapping the potential energy surface.
For analogous 4,5-disubstituted imidazoles, studies have shown that the preferred conformations are those that minimize steric hindrance between the substituents and the imidazole ring. rsc.org In the case of this compound, the propyl chains can adopt various staggered conformations (anti, gauche). The global minimum energy structure would likely involve the propyl groups oriented away from each other to reduce steric clash.
Table 1: Illustrative Conformational Analysis Data for this compound (Hypothetical) This table presents hypothetical relative energies for possible conformers of this compound, as would be determined by DFT calculations.
| Conformer | Propyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Anti, Anti | 0.00 |
| 2 | Anti, Gauche | 0.85 |
| 3 | Gauche, Gauche | 1.90 |
The potential energy landscape, which can be generated by systematically rotating the dihedral angles of the propyl groups, would reveal the energy barriers between these conformers. This information is crucial for understanding the molecule's flexibility and its dynamic behavior in different environments.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR spectra that are in good agreement with experimental data for a wide range of organic molecules, including imidazole derivatives. orientjchem.orgnih.gov
For this compound, the chemical shifts of the imidazole ring protons and carbons would be influenced by the electron-donating nature of the propyl groups. The protons and carbons of the propyl chains themselves would exhibit characteristic shifts depending on their distance from the heterocyclic ring. Machine learning approaches are also emerging as a rapid and accurate method for predicting NMR chemical shifts. nih.govchemrxiv.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table provides estimated NMR chemical shifts based on known values for similar 4,5-dialkyl-1H-imidazoles. These values would typically be refined using computational methods like GIAO-DFT.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 7.5 - 7.7 | 135 - 137 |
| C4 | - | 125 - 127 |
| C5 | - | 125 - 127 |
| N1-H | 11.0 - 12.5 | - |
| Propyl-CH₂ (α) | 2.5 - 2.7 | 28 - 30 |
| Propyl-CH₂ (β) | 1.6 - 1.8 | 22 - 24 |
| Propyl-CH₃ | 0.9 - 1.1 | 13 - 15 |
Theoretical Investigations of Tautomeric and Isomerization Pathways
A key feature of N-unsubstituted imidazoles is the phenomenon of tautomerism. This compound can exist in two tautomeric forms: the 1H-tautomer and the 3H-tautomer, which are degenerate in the gas phase for a symmetrically substituted imidazole. Theoretical calculations are crucial for determining the relative stabilities of these tautomers in different environments (gas phase vs. solution) and for elucidating the mechanism of interconversion. rsc.org
The tautomerization process typically involves an intramolecular or intermolecular proton transfer. Computational studies on similar imidazoles have modeled these pathways, revealing the transition state structures and the associated energy barriers. nih.gov The presence of solvents, particularly protic solvents, can significantly lower the energy barrier for tautomerization by facilitating proton transfer. rsc.org
Computational Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The imidazole moiety is an excellent hydrogen bond donor (the N-H group) and acceptor (the lone pair on the other nitrogen atom). rsc.org This allows this compound to form extensive intermolecular hydrogen bonding networks in the solid state and in solution. researchgate.net Computational modeling, through methods like DFT and molecular dynamics simulations, can provide detailed insights into the geometry and energetics of these interactions.
These studies can predict the formation of hydrogen-bonded chains or dimers and quantify the strength of the N-H···N interactions. researchgate.net Understanding these interactions is vital as they govern the physical properties of the compound, such as its melting point and solubility. The propyl groups, being nonpolar, would primarily engage in weaker van der Waals interactions.
Computational Studies of Protein Interactions
Imidazole derivatives are common scaffolds in medicinal chemistry, and computational methods are widely used to study their interactions with protein targets. nih.govresearchgate.net Molecular docking is a primary tool used to predict the binding mode and affinity of a ligand, such as this compound, within the active site of a protein. tandfonline.com
Advanced Spectroscopic Characterization of 4,5 Dipropyl 1h Imidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the characterization of 4,5-Dipropyl-1H-imidazole, offering unparalleled insight into its molecular framework.
High-Resolution 1D NMR (¹H NMR, ¹³C NMR) for Structural Assignment
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural verification of 4,5-disubstituted imidazoles. researchgate.net In ¹H NMR spectra of imidazole (B134444) derivatives, the chemical shifts of the protons provide key information about their electronic environment. researchgate.net For instance, the N-H proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift. researchgate.netijpsonline.com The protons on the propyl groups would exhibit characteristic multiplets corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are particularly diagnostic. Due to the tautomerism in asymmetrically substituted imidazoles, the signals for the C4 and C5 carbons can sometimes be broadened or averaged, depending on the rate of proton exchange. mdpi.comnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Imidazoles
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Imidazole N-H | 9.0 - 13.0 |
| ¹H | Imidazole C-H | 7.0 - 8.0 |
| ¹H | Propyl -CH₂- (alpha to ring) | 2.5 - 3.0 |
| ¹H | Propyl -CH₂- | 1.5 - 2.0 |
| ¹H | Propyl -CH₃ | 0.8 - 1.2 |
| ¹³C | Imidazole C2 | 135 - 145 |
| ¹³C | Imidazole C4/C5 | 115 - 130 |
| ¹³C | Propyl -CH₂- (alpha to ring) | 25 - 35 |
| ¹³C | Propyl -CH₂- | 20 - 30 |
| ¹³C | Propyl -CH₃ | 10 - 15 |
Note: These are general ranges and can be influenced by solvent, concentration, and temperature.
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Correlation
To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the previously assigned proton signals. For this compound, HSQC would show correlations between the protons of the propyl groups and their corresponding carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC) : This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For example, it can show correlations from the propyl protons to the C4 and C5 carbons of the imidazole ring, confirming their attachment points. It can also help in assigning the quaternary C4 and C5 carbons by observing correlations to the N-H proton. mdpi.com
Solid-State NMR (e.g., ¹³C CP-MAS NMR) for Tautomer Distinction in Solid State
In solution, unsymmetrically substituted imidazoles like this compound can undergo rapid proton tautomerism between the two nitrogen atoms. This can lead to averaged signals in solution-state NMR. mdpi.com Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is a powerful technique to study the tautomeric state in the solid phase where molecular motion is restricted. nih.gov
In the solid state, it is often possible to observe distinct signals for the C4 and C5 carbons, providing direct evidence for the presence of a specific tautomer or a mixture of tautomers in the crystalline form. beilstein-journals.orgresearchgate.net This technique can overcome the issue of fast tautomerization observed in solution, which often broadens the signals of the imidazole ring carbons, sometimes to the point of being undetectable in conventional ¹³C NMR spectra. mdpi.comnih.gov
Variable Temperature NMR Studies for Dynamic Processes
Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as tautomerism and rotational barriers. mdpi.comlifesciencesite.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals.
For this compound, as the temperature is lowered, the rate of proton exchange between the two nitrogen atoms of the imidazole ring can be slowed down. If the exchange rate becomes slow on the NMR timescale, separate signals for the two tautomers may be observed. researchgate.net Conversely, as the temperature is raised, the exchange rate increases, leading to coalescence of the signals into a single averaged peak. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the tautomerization process can be calculated. mdpi.comlifesciencesite.com
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the region of 3200-3500 cm⁻¹, with the broadening being a result of hydrogen bonding. ijrar.org The C-H stretching vibrations of the propyl groups and the imidazole ring appear in the 2800-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the imidazole ring give rise to absorptions in the 1400-1650 cm⁻¹ range. researchgate.netacs.org In-plane and out-of-plane bending vibrations of the ring and the propyl groups occur at lower frequencies. acs.org
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H Stretch | Imidazole | 3200 - 3500 (broad) |
| C-H Stretch | Alkyl (propyl) & Aromatic (imidazole) | 2800 - 3100 |
| C=N Stretch | Imidazole | 1580 - 1650 |
| C=C Stretch | Imidazole | 1400 - 1500 |
| C-H Bend | Alkyl (propyl) | 1350 - 1470 |
| N-H Bend | Imidazole | 1200 - 1300 |
Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.
Raman and Fourier Transform Raman (FT-Raman) Spectroscopy
Raman spectroscopy serves as a powerful tool for probing the vibrational modes of a molecule, offering insights into its structural framework and the chemical bonds therein. For this compound, the Raman and FT-Raman spectra would be dominated by contributions from the imidazole ring and the attached propyl substituents.
The vibrational modes of the imidazole ring are well-characterized and give rise to several key bands. nih.gov These include ring stretching vibrations, which are often observed in the 1300-1600 cm⁻¹ region, and ring breathing modes, which appear at lower wavenumbers. The intensities of these bands can be enhanced when the excitation laser wavelength is tuned to an electronic transition of the imidazole ring (UV Resonance Raman). nih.gov
The addition of the two propyl groups at the C4 and C5 positions introduces new vibrational modes. The spectra would exhibit strong C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups of the propyl chains, typically appearing in the 2800-3000 cm⁻¹ range. Furthermore, C-H bending and rocking modes, as well as C-C stretching modes from the propyl chains, would be present in the fingerprint region (below 1500 cm⁻¹).
Based on studies of similar alkyl-substituted imidazoles, such as 4-methyl-imidazole and 5-ethyl-1H-imidazole, a predictive assignment of the major Raman bands for this compound can be compiled. nih.govmdpi.com
Table 1: Predicted Major Raman Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Source of Comparison |
|---|---|---|
| ~2960-2980 | Asymmetric CH₃ Stretching | General Alkyl Groups |
| ~2920-2940 | Asymmetric CH₂ Stretching | General Alkyl Groups |
| ~2870-2890 | Symmetric CH₃ Stretching | General Alkyl Groups |
| ~2850-2870 | Symmetric CH₂ Stretching | General Alkyl Groups |
| ~1580-1610 | C4=C5 Stretching | Imidazole Ring mdpi.com |
| ~1490-1510 | Imidazole Ring Stretching (ν(C2–N1) + ν(C2–N3)) | Imidazole Ring mdpi.com |
| ~1440-1470 | CH₂ and CH₃ Bending | General Alkyl Groups |
| ~1260-1280 | Imidazole Ring Breathing/Stretching | Imidazole Ring nih.gov |
| ~1100-1150 | C-C Stretching (Propyl Chain) | General Alkyl Groups |
Electronic Spectroscopy
The electronic absorption spectrum of this compound in the UV-Vis region is expected to be characterized by absorptions arising from π→π* transitions within the imidazole ring's conjugated system. Unsubstituted imidazole in an aqueous solution shows a characteristic absorption peak around 205-209 nm. mdpi.com
The presence of alkyl substituents on the imidazole ring is known to cause a bathochromic shift (a shift to longer wavelengths). For instance, 4-methyl-imidazole exhibits an absorption maximum at 217 nm, a red shift compared to imidazole. mdpi.com This effect is attributed to the electron-donating nature of the alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.
For this compound, with two electron-donating propyl groups, a similar bathochromic shift is anticipated. The primary π→π* transition would likely be observed in the range of 220-230 nm in a non-polar solvent. The presence of phenyl or other chromophoric groups, as seen in compounds like 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, leads to more complex spectra with strong absorptions at much longer wavelengths (e.g., 340-470 nm) due to the extended π-conjugation. researchgate.netsemanticscholar.org However, for the simple dialkyl-substituted title compound, significant absorption in the visible region is not expected.
Table 2: Comparison of UV-Vis Absorption Maxima (λₘₐₓ) for Imidazole and Alkyl-Substituted Derivatives
| Compound | Substituents | λₘₐₓ (nm) | Solvent | Reference |
|---|---|---|---|---|
| Imidazole | None | ~209 | 2% Methanol/Water | mdpi.com |
| 4-Methyl-imidazole | 4-CH₃ | ~217 | 2% Methanol/Water | mdpi.com |
| This compound | 4,5-(CH₂CH₂CH₃)₂ | ~220-230 (Predicted) | Non-polar | N/A |
Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is varied. mdpi.com This phenomenon provides valuable information about the difference in polarity between the molecule's ground and excited states.
For this compound, a solvatochromic analysis would involve recording its UV-Vis spectrum in a series of solvents with varying polarities, from non-polar (like hexane) to polar aprotic (like DMSO) and polar protic (like ethanol (B145695) or water).
Positive Solvatochromism (Bathochromic/Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength. Many imidazole derivatives exhibit positive solvatochromism. nih.govrsc.org
Negative Solvatochromism (Hypsochromic/Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will preferentially stabilize the ground state, increasing the transition energy and shifting the absorption maximum to a shorter wavelength. ijcce.ac.irsciencepublishinggroup.com
Given the nature of the π→π* transition in the imidazole ring, it is probable that this compound would exhibit positive solvatochromism. The change in dipole moment upon electronic excitation could be analyzed using models like the Lippert-Mataga plot to quantify the effect.
Table 3: Predicted Solvatochromic Shift for the π→π Transition of this compound*
| Solvent | Polarity (ET(30)) | Predicted Shift Direction |
|---|---|---|
| n-Hexane | 31.0 | Reference (Lowest λₘₐₓ) |
| Toluene | 33.9 | Slight Bathochromic Shift |
| Dichloromethane | 40.7 | Moderate Bathochromic Shift |
| Acetone | 42.2 | Moderate Bathochromic Shift |
| Dimethyl Sulfoxide (DMSO) | 45.1 | Significant Bathochromic Shift |
| Ethanol | 51.9 | Strong Bathochromic Shift |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₉H₁₆N₂), the nominal molecular weight is 152 g/mol . High-resolution mass spectrometry (HRMS) would detect the molecular ion (M⁺˙) at a precise m/z value of 152.1313. nih.gov
Upon electron impact (EI) ionization, the molecular ion is formed, which then undergoes fragmentation. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. For this compound, the primary fragmentation pathways are expected to involve the cleavage of bonds in the propyl side chains. chemguide.co.ukmiamioh.edu
A major fragmentation route would be the cleavage of the C-C bond beta to the imidazole ring (α-cleavage relative to the double bond system), leading to the loss of an ethyl radical (•C₂H₅, 29 Da) to form a highly stable resonance-stabilized cation at m/z 123. This is often the most favorable fragmentation for alkyl-substituted aromatic systems. Another significant fragmentation would be the loss of a propyl radical (•C₃H₇, 43 Da), resulting in a fragment at m/z 109.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 152 | [C₉H₁₆N₂]⁺˙ | (Molecular Ion) |
| 123 | [C₇H₁₁N₂]⁺ | •C₂H₅ (Ethyl radical) |
| 109 | [C₆H₉N₂]⁺ | •C₃H₇ (Propyl radical) |
| 81 | [C₅H₅N₂]⁺ | Propene + Propyl radical |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides a crucial check on the purity and empirical formula of a synthesized sample. For this compound, the molecular formula is C₉H₁₆N₂. sigmaaldrich.comchemspider.com
The theoretical elemental composition is calculated based on its formula and the atomic weights of its constituent elements. An experimentally determined analysis of a pure sample should yield values that are in very close agreement (typically within ±0.4%) with these calculated percentages.
Table 5: Theoretical Elemental Composition of this compound (C₉H₁₆N₂)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 70.99% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 10.59% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 18.40% |
| Total | | | | 152.241 | 100.00% |
X-ray Diffraction (XRD) for Single Crystal Structure Elucidation
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and details about intermolecular interactions. researchgate.net Although a crystal structure for this compound is not reported, its key structural features can be inferred from the vast library of determined imidazole structures. mdpi.comresearchgate.net
The core imidazole ring is expected to be essentially planar. The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds, characteristic of an aromatic system. In the solid state, imidazole derivatives almost invariably form intermolecular hydrogen bonds. The N-H group of one molecule will act as a hydrogen bond donor to the lone pair on the sp²-hybridized nitrogen atom of an adjacent molecule, creating strong N-H···N interactions. researchgate.net This typically leads to the formation of infinite chains or discrete dimers in the crystal lattice.
Table 6: Predicted Crystallographic Parameters and Structural Features for this compound (Comparative)
| Parameter | Predicted Feature/Value | Basis of Prediction (from similar structures) |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules researchgate.netiosrjournals.org |
| Space Group | P2₁/c or P-1 | Common centrosymmetric groups for imidazoles researchgate.netmdpi.com |
| Imidazole Ring | Planar | Aromatic nature of the ring mdpi.com |
| N-H···N H-bond distance | ~2.8 - 3.0 Å | Standard hydrogen bond lengths researchgate.net |
| C4-C(propyl) bond length | ~1.50 - 1.52 Å | Typical sp²-sp³ C-C bond length |
| C5-C(propyl) bond length | ~1.50 - 1.52 Å | Typical sp²-sp³ C-C bond length |
Advanced Research Applications of 4,5 Dipropyl 1h Imidazole in Functional Materials and Catalysis
Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The imidazole (B134444) moiety, with its two nitrogen atoms, readily coordinates with a variety of metal ions, making it an excellent ligand for the construction of coordination complexes and extended network structures like MOFs. ajol.info The presence of propyl groups at the 4 and 5 positions of the imidazole ring in 4,5-Dipropyl-1H-imidazole introduces specific steric and electronic effects that can be harnessed to direct the assembly of novel supramolecular architectures with tailored properties.
Design and Synthesis of this compound-Based Ligands for Metal Complexes
The synthesis of metal complexes using imidazole-based ligands is a well-established field. ajol.info For instance, the reaction of 1H-imidazole-4,5-dicarboxylic acid with thionyl chloride, followed by reaction with triethylene glycol monomethyl ether, yields a di-esterified imidazole derivative. mdpi.com This ligand can then be reacted with various metal salts to form coordination complexes. mdpi.com While specific synthesis routes for ligands derived directly from this compound are not extensively detailed in the provided results, the general principles of imidazole chemistry suggest that the propyl groups would remain intact during ligand functionalization, allowing for the creation of a diverse library of ligands. For example, derivatives such as 2-propyl-1H-imidazole-4,5-dicarboxylic acid have been synthesized and used to create coordination polymers with main group metals like Strontium(II), Barium(II), and Lead(II). researchgate.net
Exploration of Diverse Coordination Modes with Transition Metals
The coordination behavior of imidazole-based ligands is highly versatile. acs.org Ligands derived from 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid have been shown to exhibit both μ3 and μ4 coordination modes, leading to the formation of two- and three-dimensional MOFs. researchgate.net Similarly, 2-propyl-1H-imidazole-4,5-dicarboxylate can coordinate to cadmium(II) ions in various modes, resulting in structures ranging from mononuclear and tetranuclear oligomers to one- and two-dimensional polymers. acs.org The specific coordination geometry is influenced by factors such as the metal-to-ligand ratio and the solvent used during synthesis. acs.org The propyl groups in this compound-based ligands would sterically influence the approach of the metal ion and the resulting coordination geometry, potentially favoring the formation of specific structural motifs.
Role in Homogeneous and Heterogeneous Catalysis
The application of imidazole derivatives extends into the realm of catalysis, where they can act as precursors to highly effective ligands or as catalytic media themselves. The electronic and steric properties of the imidazole ring can be fine-tuned to optimize catalytic activity and selectivity.
Precursors for N-Heterocyclic Carbene (NHC) Ligands in Organometallic Catalysis
N-Heterocyclic Carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and homogeneous catalysis due to their strong σ-donating properties and steric bulk, which stabilize metal centers and promote catalytic activity. beilstein-journals.orgscripps.edu Imidazolium (B1220033) salts are common precursors to NHCs, which are typically generated in situ by deprotonation. beilstein-journals.org The synthesis of NHC precursors often involves the N-alkylation of an imidazole derivative. nih.gov For example, 4,5-diphenyl-1H-imidazole can be N,N'-diethylated using iodoethane (B44018) and sodium hydride. acs.org A similar approach could be envisioned for this compound to generate the corresponding imidazolium salt, which would then serve as a precursor to a 1,3-dialkyl-4,5-dipropylimidazol-2-ylidene NHC ligand. The electronic properties of the resulting NHC can be tuned by altering the substituents on the imidazole ring. scripps.edu
The table below outlines some common NHC precursors and their synthetic routes.
| NHC Precursor | Starting Materials | Reagents |
| 1,3-Dimesitylimidazolium chloride (IMes·HCl) | 2,4,6-Trimethylaniline, Glyoxal (B1671930) | Paraformaldehyde, Chlorotrimethylsilane |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | 2,6-Diisopropylaniline, Glyoxal | Paraformaldehyde, Chlorotrimethylsilane |
| 1,3-Dimesitylimidazolinium chloride (SIMes·HCl) | N,N'-Dimesitylethane-1,2-diamine | Triethyl orthoformate |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) | N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diamine | Triethyl orthoformate |
This table presents examples of common NHC precursors and their general synthetic strategies. Specific conditions may vary.
Development of this compound-Based Ionic Liquids as Catalytic Media
Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as environmentally benign solvents and catalysts in a variety of chemical transformations. nih.govresearchgate.net Imidazolium-based ionic liquids are particularly common and their properties can be readily tuned by modifying the substituents on the cationic imidazolium ring and by varying the anion. rsc.org For instance, imidazolium-based ILs have been used as dual solvent-catalysts for esterification reactions. rsc.org A patent describes the use of a non-imidazole based acidic ionic liquid to catalyze the preparation of 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives. google.com Following this logic, a 4,5-dipropyl-1,3-dialkylimidazolium salt could function as an ionic liquid, where the propyl groups would influence its physical properties such as viscosity and solubility, as well as its catalytic activity in various reactions.
The table below shows examples of reactions catalyzed by ionic liquids.
| Reaction | Catalyst | Substrates | Product |
| Esterification | Imidazolium-based Ionic Liquid | α-tocopherol, Succinic anhydride | α-tocopherol succinate |
| Hantzsch Reaction | Imidazolium-based IL on magnetic nanoparticles | 4-nitrobenzaldehyde, Ammonium (B1175870) acetate (B1210297), Dimedone | 1,4-Dihydropyridine derivative |
| Synthesis of 1,3-diazoles | PTSA or Sulfuric Acid | Not specified | Diazole products |
| Synthesis of thiazoles | DABCO or Sodium Hydroxide and Ionic Liquid | Not specified | Thiazole products |
This table provides examples of reactions where ionic liquids have been employed as catalysts or catalytic media.
Advanced Functional Materials Development
The development of advanced functional materials is a rapidly growing field, with imidazole-containing compounds playing a significant role. These materials are designed to possess specific, tunable properties that make them suitable for a variety of technological applications.
Optoelectronic Applications (e.g., Fluorophores, Electroluminescent Materials, Dyes)
Responsive Materials based on Imidazole Scaffolds
"Smart" or responsive materials that change their properties in response to external stimuli are of great interest. The imidazole moiety, with its pH-sensitive nitrogen atoms, is an excellent building block for creating such materials. Polymers and hydrogels incorporating imidazole units can exhibit changes in swelling, conformation, or solubility in response to pH variations. chemsrc.comnih.gov While research specifically detailing the use of this compound in responsive materials is not currently published, it is plausible that this compound could be incorporated into polymer chains or as a pendant group to impart pH-responsiveness. The hydrophobic nature of the dipropyl substitution could lead to materials with unique amphiphilic and self-assembly behaviors.
Computational Studies on Corrosion Inhibition Potentials
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the efficacy of organic molecules as corrosion inhibitors. These studies often focus on calculating quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) to understand the interaction between the inhibitor and the metal surface.
While no specific computational studies on the corrosion inhibition potential of this compound have been found in the surveyed literature, extensive research exists for other imidazole derivatives. qu.edu.qaresearchgate.net These studies consistently show that the lone pair electrons on the nitrogen atoms and the π-electrons of the imidazole ring are crucial for their inhibitory action, as they can coordinate with the vacant d-orbitals of metal atoms, forming a protective film on the surface.
A hypothetical computational study on this compound would likely investigate the influence of the two propyl groups on its electronic properties and, consequently, its potential as a corrosion inhibitor. The electron-donating nature of the alkyl groups could enhance the electron density on the imidazole ring, potentially leading to stronger adsorption on a metal surface.
The table below presents hypothetical quantum chemical parameters for this compound, which would typically be calculated in a computational study to assess its corrosion inhibition potential.
| Parameter | Hypothetical Value | Significance in Corrosion Inhibition |
| EHOMO (eV) | -5.8 | Higher values indicate a greater tendency to donate electrons to the metal surface. |
| ELUMO (eV) | 0.5 | Lower values suggest a greater ability to accept electrons from the metal surface. |
| Energy Gap (ΔE) (eV) | 6.3 | A smaller energy gap generally correlates with higher inhibition efficiency. |
| Dipole Moment (Debye) | 3.2 | A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface. |
Table 1: Hypothetical Quantum Chemical Parameters for this compound
It is important to reiterate that the data in Table 1 is illustrative and not based on published experimental or computational results for this compound.
Future Research Directions and Emerging Avenues for 4,5 Dipropyl 1h Imidazole
Development of Sustainable and Green Synthetic Strategies for Substituted Imidazoles
The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of imidazole (B134444) derivatives is no exception. nih.gov Future research will prioritize the development of "green" synthetic routes that are not only efficient but also environmentally benign. These modern approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency compared to traditional methods like the Debus-Radziszewski, Van Leusen, or Marckwald syntheses. researchgate.netnumberanalytics.com
Key areas of development in green synthetic strategies include:
Ionic Liquids (ILs): Ionic liquids are gaining attention as green catalysts and solvents for synthesizing substituted imidazoles. tandfonline.com They offer advantages such as high yields, shorter reaction times, and catalyst reusability. tandfonline.com For instance, pyridinium-based ILs have been used as catalysts at elevated temperatures to produce polysubstituted imidazoles in good yields. tandfonline.com
Microwave and Ultrasound Assistance: The use of microwave irradiation and ultrasound energy represents a significant advance in green chemistry. researchgate.net These techniques can dramatically reduce reaction times, often from hours to minutes, while providing excellent product yields. tandfonline.com Microwave-assisted synthesis, for example, has been employed for the creation of 2,4,5-trisubstituted imidazoles without the need for organic solvents. tandfonline.com Similarly, ultrasound-promoted synthesis in green solvents like ethylene (B1197577) glycol has proven effective. researchgate.net
Novel Catalytic Systems: Research is focused on developing and utilizing efficient and recyclable catalysts. This includes polymer-supported inorganic catalysts, such as titanium-based solid silica-supported catalysts, which allow for solvent-free reactions and easy catalyst recovery. nih.gov Other examples include MoO₃-SiO₂ and silica (B1680970) sulfuric acid, which act as low-cost and environmentally friendly acid catalysts for one-pot cyclocondensation reactions. nih.gov These methods offer benefits like high atom economy and straightforward workup procedures. tandfonline.com
The following table summarizes various green synthetic approaches applicable to the synthesis of substituted imidazoles.
| Green Strategy | Catalyst/Medium Example | Advantages |
| Ionic Liquid (IL) Catalysis | Pyridinium-based IL | High yields (78-91%), catalyst reusability. tandfonline.com |
| Microwave Irradiation | IL-Magnetic Nanoparticles | Reduced reaction time (5-25 mins), high yields (80-98%). tandfonline.com |
| Ultrasound Assistance | PPh₃ in Ethylene Glycol | Room temperature reaction, high yields (80-95%). researchgate.net |
| Solid-Supported Catalysts | TiCl₃-SiO₂ | Solvent-free, recyclable catalyst, high yields. nih.gov |
Exploration of Novel Functionalization Pathways at Various Ring Positions
While classical methods for building the imidazole ring are well-established, modern synthetic chemistry is increasingly focused on the direct functionalization of a pre-formed imidazole core. researchgate.net This approach offers a more efficient way to create diverse and complex imidazole derivatives. Future research will continue to explore innovative reactions that allow for precise chemical modifications at the various carbon and nitrogen positions of the imidazole ring.
Emerging functionalization strategies include:
C-H Bond Functionalization: This is a powerful and atom-economical strategy that involves the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. researchgate.net For imidazoles, transition-metal-catalyzed processes are a common approach to achieve this. researchgate.net Metal-free reactions, such as the nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position of imidazole N-oxides, are also being developed. beilstein-journals.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. beilstein-journals.org These reactions are valuable for rapidly generating libraries of structurally diverse imidazoles. beilstein-journals.org For example, a multicomponent reaction involving imidazole N-oxides, aldehydes, and C-H acids can be performed in a water-acetonitrile solvent mixture. beilstein-journals.org
Use of Imidazole N-Oxides: Imidazole N-oxides have emerged as versatile intermediates for functionalization. beilstein-journals.org The N-oxide group can activate the imidazole ring for various transformations. For instance, they can undergo [3+2] cycloaddition reactions followed by rearrangement to introduce new substituents. beilstein-journals.org The reactivity can be tuned by the electronic nature of substituents on the imidazole ring. beilstein-journals.org
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is another powerful tool. This reaction can be used to link an imidazole moiety to other molecular fragments, such as a triazole ring, creating complex hybrid molecules. nih.gov This method was used to synthesize a library of imidazole-1,2,3-triazole hybrids. nih.gov
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Imidazole Systems
The intersection of computational chemistry and artificial intelligence is set to revolutionize chemical research. nih.gov Machine learning (ML) and artificial intelligence (AI) are powerful tools that can accelerate the discovery and development of new molecules by identifying complex patterns in large datasets. nih.govnih.gov For imidazole systems, these technologies offer predictive insights that can guide experimental work. nih.gov
Future applications in this area include:
Accelerating Computational Chemistry: ML models can dramatically speed up complex computational algorithms used in chemistry. researchgate.net This allows for faster prediction of molecular properties, reaction outcomes, and biological activities. rsc.org
Predictive Modeling: AI and ML can be used to develop models that predict various properties of imidazole derivatives. acs.org This includes predicting bioactivity for drug discovery, toxicity, and physicochemical properties like solubility and membrane permeability. acs.org Deep learning, a subset of ML, is particularly effective for these tasks. acs.org
Reaction Prediction and Synthesis Planning: ML algorithms can assist in planning chemical syntheses by predicting the most likely products of a reaction and suggesting optimal reaction conditions. rsc.org This aids in the discovery of new reactions and the efficient deployment of existing ones. rsc.org
Drug Discovery and Design: In drug discovery, ML models can screen virtual libraries of imidazole-containing compounds to identify potential drug candidates. nih.govacs.org They can help in designing molecules with improved pharmacological properties by studying structure-activity relationships (SAR). numberanalytics.com For example, ML can be used to predict the binding of imidazole derivatives to protein targets like glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov
Multiscale Modeling and Simulation of 4,5-Dipropyl-1H-imidazole in Complex Environments
Understanding how a molecule like this compound behaves in a real-world setting, such as in a biological system or as part of a material, requires looking at it across multiple scales of time and space. ewha.ac.kr Multiscale modeling is a computational approach that bridges the gap between different levels of theory, from the quantum mechanical behavior of electrons to the macroscopic properties of a system. nih.gov
Future research in this area will focus on:
Integrated Modeling Frameworks: The goal is to develop seamless models that connect different scales, from the atomic level (Density Functional Theory, DFT) to the molecular level (Molecular Dynamics, MD) and up to the process or system level. ewha.ac.kr This integrated approach allows for a more holistic understanding of a molecule's function. ewha.ac.kr
Predicting Behavior in Biological Systems: Simulations can be used to study the interactions of this compound with biological targets like proteins and nucleic acids. acs.org For example, modeling can predict how the compound behaves in a cell culture medium, accounting for interactions with amino acids, salts, and other components. acs.org This is crucial for designing imidazole-based drugs and understanding their stability and mechanism of action. acs.org
Materials Science Applications: Imidazole-based compounds are being explored for use in sustainable materials, such as polymers with high thermal stability and ionic conductivity. numberanalytics.com Multiscale simulations can help in the rational design of these materials by predicting their properties before they are synthesized. ewha.ac.kr
Drug Delivery Systems: Computational models can simulate the behavior of imidazole-containing drugs within delivery systems, such as nanoparticles. nih.gov These simulations can predict factors like drug release kinetics under different physiological conditions (e.g., varying pH in the gastrointestinal tract), helping to design more effective oral drug delivery systems. nih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4,5-Dipropyl-1H-imidazole derivatives for reproducibility and yield?
- Methodological Answer : Use a multicomponent reaction (MCR) approach with benzil, ammonium acetate, and substituted aldehydes under reflux conditions. Monitor reaction progress via TLC (e.g., 12–15 hours reflux in acetic acid) and purify via recrystallization (e.g., isopropyl alcohol) .
- Key Parameters :
| Parameter | Example Values | Source |
|---|---|---|
| Reaction Time | 12–15 hours | |
| Solvent | Acetic acid, methanol | |
| Catalysts | NH₄OAc | |
| Yield Range | 70–85% |
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm in DMSO-d₆) and confirm substitution patterns .
- FT-IR : Identify functional groups (e.g., C=N stretch at ~1664 cm⁻¹, NH stretch at ~3456 cm⁻¹) .
- Melting Point : Use differential scanning calorimetry (DSC) for purity assessment (e.g., 231–257°C) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Use SHELXL for small-molecule refinement, particularly for high-resolution or twinned data. Cross-validate with spectroscopic data (e.g., NMR/IR) to resolve ambiguities in bond lengths or torsion angles. For example, SHELX’s robust handling of hydrogen bonding networks can clarify NH group orientations .
Q. What strategies address discrepancies in NMR chemical shifts between synthetic batches?
- Methodological Answer :
- Solvent Effects : Compare shifts in DMSO-d₆ vs. CDCl₃ (e.g., NH proton at δ 12.61 ppm in DMSO vs. δ 9.64 ppm in CDCl₃) .
- Impurity Profiling : Use HPLC-MS to detect side products (e.g., unreacted Schiff bases).
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and validate assignments .
Q. How can researchers design experiments to probe the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Test COX-2 inhibition (IC₅₀) via ELISA or prostaglandin E₂ quantification .
- In Vivo Models : Use carrageenan-induced paw edema in rodents for anti-inflammatory evaluation.
- Molecular Docking : Employ AutoDock Vina to predict binding affinities for targets like TNF-α or IL-6 .
Data Contradiction Analysis
Q. Why do melting points vary across literature for structurally similar imidazoles?
- Analysis : Variations arise from polymorphic forms or impurities. For example:
| Compound | MP Range (°C) | Source | Notes |
|---|---|---|---|
| 4,5-Diphenyl-2-p-tolyl-1H-imidazole | 231–233 | Pure recrystallized form | |
| 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole | 255–257 | Polymorphic form A |
- Resolution : Use powder XRD to identify polymorphs and optimize recrystallization solvents (e.g., isopropyl alcohol vs. ethanol) .
Q. How to reconcile conflicting reactivity data in imidazole derivative synthesis?
- Analysis : Contradictions may stem from substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro) slow NH deprotonation, altering reaction pathways .
- Resolution : Conduct Hammett studies to correlate substituent σ values with reaction rates .
Advanced Methodological Tools
Q. What computational tools are recommended for mechanistic studies of imidazole reactions?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
